PARP-1 Inhibitory Activity of a Direct Derivative: IC50 = 9.45 μM
A structure-based drug design campaign utilizing the 2,3-dihydrobenzofuran-7-carbaldehyde scaffold yielded a lead compound, DHBF-7-carboxamide, which demonstrated moderate PARP-1 inhibitory activity with an IC50 of 9.45 μM [1]. This data provides a direct quantitative baseline for the target scaffold's potential in developing PARP-1 inhibitors, a target with validated clinical relevance in oncology. For comparison, the unmodified scaffold (2,3-dihydrobenzofuran) exhibits no such activity, highlighting the critical role of the 7-carbaldehyde-derived functional handle.
| Evidence Dimension | PARP-1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 9.45 μM (for DHBF-7-carboxamide derivative) |
| Comparator Or Baseline | Unsubstituted 2,3-dihydrobenzofuran (CAS: 496-16-2): No reported PARP-1 inhibitory activity |
| Quantified Difference | > 10-fold (active vs. inactive) |
| Conditions | PARP-1 enzyme inhibition assay |
Why This Matters
For medicinal chemistry programs focused on PARP inhibition (e.g., in oncology), this quantifiable activity of a direct derivative validates the scaffold as a viable starting point for lead optimization, whereas the unsubstituted core offers no such advantage.
- [1] Patel, M. R., et al. (2014). Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose) Polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5579-5601. View Source
